

Trimeprazine Maleate: A Phenothiazine Derivative with Antiviral Potential Against SARS-CoV-2

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Compound of Interest

Compound Name: *Trimeprazine maleate*

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Introduction

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class, primarily used for its antipruritic and sedative properties.^{[1][2]} The global urgency for effective antiviral therapeutics, significantly heightened by the SARS-CoV-2 pandemic, has accelerated the exploration of drug repurposing—a strategy to identify new uses for approved or investigational drugs.^{[3][4]} Within this paradigm, the phenothiazine class of compounds has garnered attention for its potential broad-spectrum antiviral activities.^{[5][6]} This technical guide consolidates the current, albeit limited, evidence for the antiviral potential of **trimeprazine maleate**, focusing on its demonstrated activity against SARS-CoV-2, its proposed mechanism of action, and the experimental frameworks used for its evaluation.

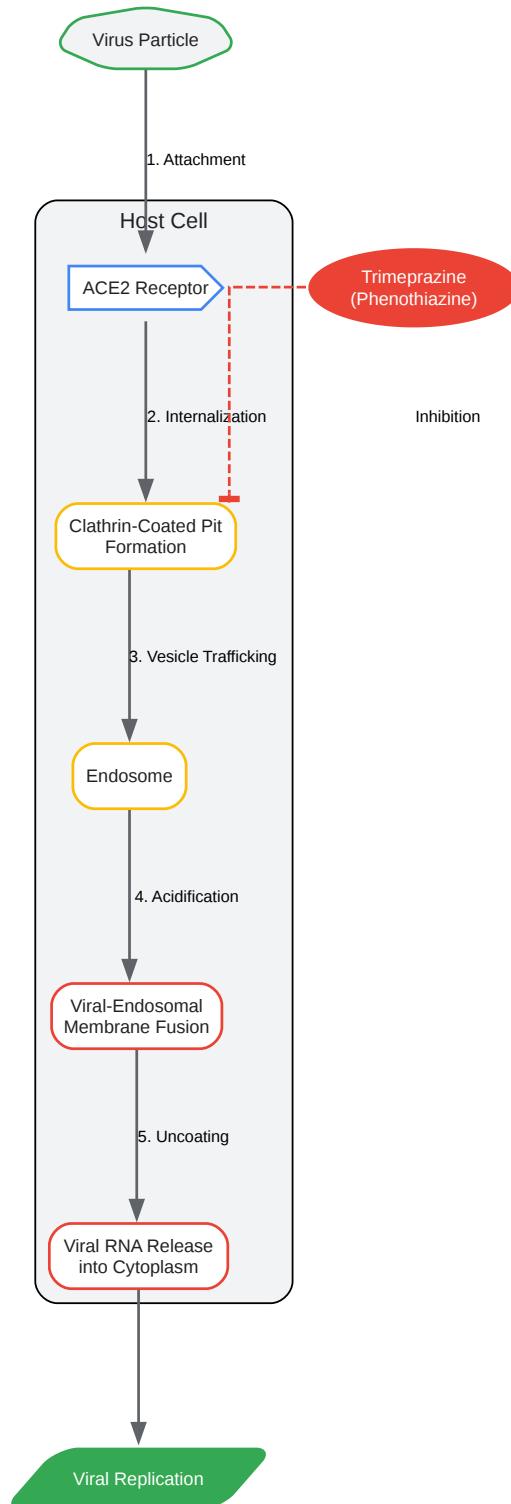
Proposed Mechanism of Action: Inhibition of Viral Entry

Phenothiazine derivatives are hypothesized to exert their antiviral effects primarily by interfering with the early stages of viral infection, specifically viral entry into the host cell.^{[5][7]} Several studies suggest that these compounds can inhibit clathrin-mediated endocytosis, a crucial pathway for the internalization of numerous viruses, including coronaviruses.^{[7][8]} By disrupting

this process, phenothiazines may prevent the virus from gaining access to the cellular machinery required for replication.

The proposed mechanism involves the inhibition of key steps in the formation of clathrin-coated vesicles, which are responsible for engulfing the virus particle at the cell surface and transporting it into the cell.^[7] Some evidence also suggests that phenothiazines may directly interact with the viral spike (S) protein, potentially preventing the conformational changes necessary for membrane fusion.^[5]

Proposed Antiviral Mechanism of Trimeprazine

[Click to download full resolution via product page](#)**Caption:** Proposed mechanism of trimeprazine antiviral activity.

Quantitative Antiviral Activity Data

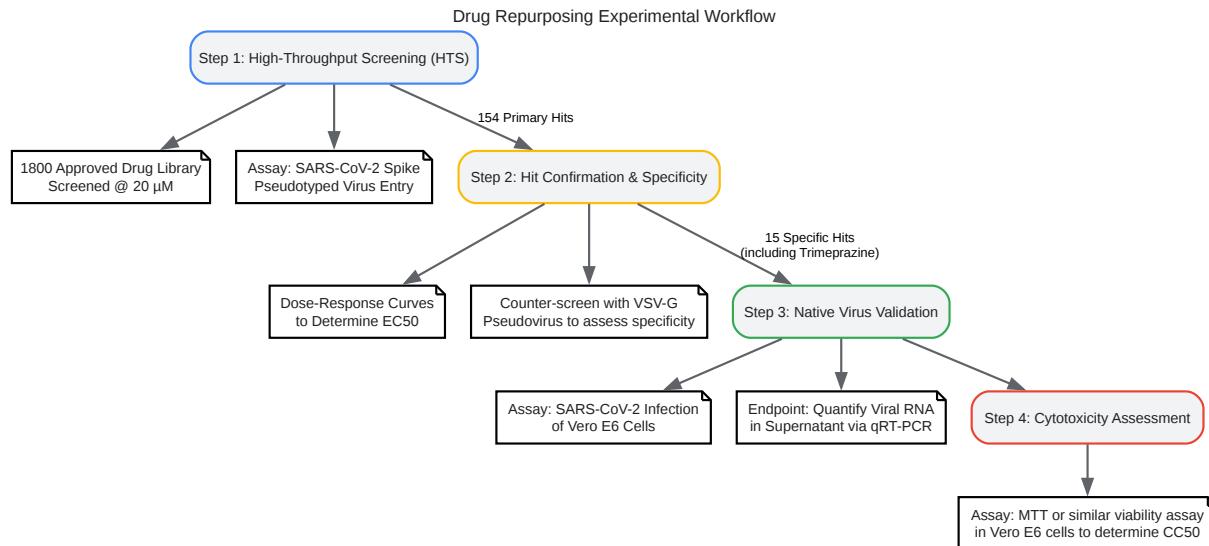
Research has identified trimeprazine as an inhibitor of SARS-CoV-2 replication in in vitro assays. The key quantitative metrics from this research are summarized below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides an estimate of the therapeutic window of a compound.

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
Trimeprazine	SARS-CoV-2	Vero E6	1.76	19.73	11.2	[9]
Fluphenazine	MERS-CoV	Vero E6	5.86	>33	>5.6	[7]
Fluphenazine	SARS-CoV	Vero E6	21.43	>33	>1.5	[7]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay.

Experimental Design and Workflow

The identification of trimeprazine's anti-SARS-CoV-2 activity followed a logical drug repurposing workflow. This process began with a large-scale, high-throughput screening (HTS) of an approved drug library to identify compounds that could inhibit viral entry. This was followed by validation using the infectious, native virus to confirm the initial findings.



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Caption: Workflow for identifying trimeprazine's antiviral activity.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Yang et al. (2021) and standard virological assays.[\[1\]](#)[\[8\]](#)[\[10\]](#)

Cells and Virus

- Cell Line: Vero E6 (African green monkey kidney) cells were used for both cytotoxicity and viral infection assays. These cells are highly susceptible to SARS-CoV-2 infection.[\[11\]](#)
- Virus Strain: A clinical isolate of SARS-CoV-2 was used for the native virus validation experiments.[\[11\]](#)

SARS-CoV-2 Pseudovirus Entry Assay (Primary Screen)

- Plate Seeding: HEK-293T cells were seeded in 96-well plates.
- Transfection: Cells were co-transfected with plasmids encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid expressing luciferase, and packaging plasmids.
- Virus Harvest: Pseudovirus-containing supernatant was harvested 48 hours post-transfection.
- Compound Treatment: Target cells (e.g., Huh-7) were pre-incubated with trimeprazine or other library compounds at specified concentrations for 1-2 hours.
- Infection: Cells were then infected with the SARS-CoV-2 pseudovirus.
- Readout: After 48-72 hours, cells were lysed, and luciferase activity was measured. A reduction in luciferase signal compared to vehicle-treated controls indicated inhibition of viral entry.

Native SARS-CoV-2 Replication Assay (Validation)

- Plate Seeding: Vero E6 cells were seeded in 96-well plates and grown to confluence.
- Compound Preparation: Trimeprazine was serially diluted to a range of concentrations.
- Infection and Treatment: Cell monolayers were infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1. Simultaneously, the diluted compounds were added to the respective wells.
- Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ environment.
- Supernatant Collection: After incubation, the cell culture supernatant was collected.
- RNA Extraction and qRT-PCR: Viral RNA was extracted from the supernatant. The quantity of viral RNA, corresponding to the amount of replicated virus, was determined using quantitative real-time reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., the E or N gene).[5][7] The EC₅₀ value was calculated from the dose-response curve.

Cytotoxicity Assay

- Plate Seeding: Vero E6 cells were seeded in 96-well plates.
- Compound Treatment: Cells were treated with the same serial dilutions of trimeprazine used in the antiviral assay.
- Incubation: The plates were incubated for 48 hours under the same conditions as the replication assay.
- Viability Measurement: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read, and the CC₅₀ value was calculated based on the concentration that reduced cell viability by 50% compared to untreated controls.

Discussion and Future Directions

The available data indicates that **trimeprazine maleate** possesses in vitro activity against SARS-CoV-2 with a selectivity index of approximately 11.2.^[9] While this finding is promising, several considerations are crucial for its development as a potential antiviral agent. The EC₅₀ of 1.76 μ M is a clinically relevant concentration for some repurposed drugs. However, the therapeutic window is relatively narrow, and further studies are required to understand the in vivo efficacy and safety profile for this indication.

Future research should focus on:

- Broad-Spectrum Activity: Evaluating the efficacy of trimeprazine against other SARS-CoV-2 variants of concern and other respiratory viruses to determine its potential as a broad-spectrum antiviral.
- In Vivo Studies: Conducting animal model studies (e.g., in humanized mice or hamsters) to assess the in vivo antiviral activity, pharmacokinetics, and optimal dosing regimens.
- Mechanism Elucidation: Performing detailed mechanistic studies to confirm that inhibition of clathrin-mediated endocytosis is the primary antiviral mechanism and to investigate any potential interactions with viral proteins.

- Combination Therapies: Exploring the potential for synergistic effects when trimeprazine is combined with other direct-acting antivirals (e.g., protease inhibitors or polymerase inhibitors).

Conclusion

Trimeprazine maleate, an established phenothiazine antihistamine, has been identified as a modest inhibitor of SARS-CoV-2 replication in vitro. Its likely mechanism of action, interfering with viral entry via clathrin-mediated endocytosis, is a validated antiviral strategy. While the initial data is encouraging, the current evidence is limited to a single primary study. Comprehensive preclinical and eventually clinical evaluation is necessary to fully ascertain the therapeutic potential of **trimeprazine maleate** as a repurposed antiviral agent for the treatment of COVID-19 or future viral diseases.

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